molecular formula C14H10ClN3 B029344 1-Chloro-4-(4-pyridinylmethyl)phthalazine CAS No. 101094-85-3

1-Chloro-4-(4-pyridinylmethyl)phthalazine

Cat. No.: B029344
CAS No.: 101094-85-3
M. Wt: 255.7 g/mol
InChI Key: LVSFOJFCLFTXTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-4-(4-pyridinylmethyl)phthalazine typically involves the reaction of phthalazine derivatives with pyridine derivatives under specific conditions. One common method includes the chlorination of 4-(4-pyridinylmethyl)phthalazine using thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at temperatures ranging from 0°C to room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Properties

IUPAC Name

1-chloro-4-(pyridin-4-ylmethyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-10-5-7-16-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFOJFCLFTXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365694
Record name 1-Chloro-4-(4-pyridinylmethyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101094-85-3
Record name 1-Chloro-4-(4-pyridinylmethyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under exclusion of air, 29 g (122 mmol) 4-(4-pyridylmethyl)-1(2H)-phthalazinone [for preparation, see German Auslegeschrift no. 1061788 (published Jul. 23, 1959)] in 450 ml acetonitrile is mixed with 61 ml HCl/dioxane 4N and 28 ml (306 mmol) phosphoryl chloride and stirred for 27 h at 50° C. To the white suspension, 119 g NaHCO3 in 1.45 l water is then added dropwise under ice cooling, and the mixture is stirred and the title compound filtered off. Anal. calc.(C14H10N3Cl) C, 65.76%; H, 3.94%; N, 16.43%, Cl, 13.86%. found C, 65.40%; H, 4.12%; N, 16.45%, Cl, 13.66%; FAB MS (M+H)+=256
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Name
Quantity
1.45 L
Type
solvent
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three

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